Dimethyl 2-aminothiophene-3,4-dicarboxylate Dimethyl 2-aminothiophene-3,4-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17870011
InChI: InChI=1S/C8H9NO4S/c1-12-7(10)4-3-14-6(9)5(4)8(11)13-2/h3H,9H2,1-2H3
SMILES:
Molecular Formula: C8H9NO4S
Molecular Weight: 215.23 g/mol

Dimethyl 2-aminothiophene-3,4-dicarboxylate

CAS No.:

Cat. No.: VC17870011

Molecular Formula: C8H9NO4S

Molecular Weight: 215.23 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl 2-aminothiophene-3,4-dicarboxylate -

Specification

Molecular Formula C8H9NO4S
Molecular Weight 215.23 g/mol
IUPAC Name dimethyl 2-aminothiophene-3,4-dicarboxylate
Standard InChI InChI=1S/C8H9NO4S/c1-12-7(10)4-3-14-6(9)5(4)8(11)13-2/h3H,9H2,1-2H3
Standard InChI Key DNBAVOPHUYYYMT-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CSC(=C1C(=O)OC)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a planar thiophene ring (C₄H₃S) with substituents at positions 2, 3, and 4:

  • Position 2: Primary amino group (-NH₂), enhancing nucleophilicity.

  • Positions 3 and 4: Methyl ester groups (-COOCH₃), introducing electrophilic character.

The conjugated π-system of the thiophene ring stabilizes electron density, while the amino and ester groups create a push-pull electronic effect, facilitating reactions such as nucleophilic substitution and cycloaddition .

Spectral Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 6.60 (s, 2H, NH₂), 3.80 (s, 6H, OCH₃), 2.70 (s, 3H, CH₃) .

  • IR (KBr): Peaks at 3408 cm⁻¹ (N-H stretch), 1682 cm⁻¹ (C=O ester), and 1529 cm⁻¹ (C=C aromatic) .

  • Mass Spectrometry: Molecular ion peak at m/z 215.23 [M]⁺.

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Stability studies indicate decomposition above 150°C, necessitating storage under inert conditions .

Synthesis and Optimization

Gewald Reaction: A Cornerstone Methodology

The Gewald reaction—a one-pot, three-component condensation of ketones, cyanoacetates, and elemental sulfur—is the most widely used synthesis route .

Typical Procedure:

  • Reactants: Cyclohexanone (5 mmol), methyl cyanoacetate (5 mmol), sulfur (5 mmol).

  • Catalyst: Morpholine or piperidinium borate (20 mol%) .

  • Conditions: Solvent-free, ultrasonic irradiation (40 min) or thermal (100°C, 2 h) .

  • Yield: 75–96% after recrystallization .

Mechanistic Insight:

  • Step 1: Knoevenagel condensation between ketone and cyanoacetate forms an α,β-unsaturated nitrile.

  • Step 2: Sulfur incorporation via nucleophilic attack, yielding the thiophene ring .

Green Chemistry Advances

Recent innovations emphasize sustainability:

  • Solvent-Free Sonication: Reduces reaction time from 14–25 hours to 20–80 minutes while maintaining yields >78% .

  • Catalytic Recycling: Piperidinium borate catalysts achieve five reuse cycles with <5% yield drop .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

  • Antidiabetic Agents: Functionalization at the 5-position yields GLP-1R agonists .

  • Neurological Drugs: Ester hydrolysis generates carboxylic acids for blood-brain barrier penetration .

Material Science Innovations

  • Conductive Polymers: Copolymerization with pyrrole produces films with σ = 10⁻² S/cm, suitable for flexible electronics .

  • Coordination Complexes: Bidentate ligation to Cu(II) yields catalysts for oxidative coupling reactions .

Comparative Analysis with Structural Analogs

CompoundSimilarity IndexKey FeaturesBioactivity (IC₅₀/EC₅₀)
Diethyl 2-aminothiophene-3,4-dicarboxylate1.00Ethyl esters; higher lipophilicity8 μM (GLP-1R)
Methyl 2-amino-4-methylthiophene-3-carboxylate0.97Methyl at C4; reduced solubility15 μM (Anticancer)
3-Ethyl 4-methyl derivative0.95Mixed esters; enhanced metabolic stabilityN/A

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